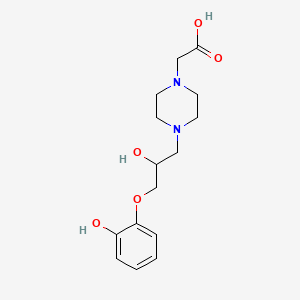
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid is a complex organic compound that features a piperazine ring substituted with a hydroxyphenoxypropyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid typically involves the following steps:
Formation of the Hydroxyphenoxypropyl Intermediate: This step involves the reaction of a hydroxyphenol with an epoxide to form the hydroxyphenoxypropyl intermediate.
Substitution Reaction: The hydroxyphenoxypropyl intermediate is then reacted with piperazine to form the piperazinyl derivative.
Acetylation: The final step involves the acetylation of the piperazinyl derivative to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxypropyl group can interact with active sites of enzymes, while the piperazine ring can enhance binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide: This compound has a similar structure but features a methoxy group instead of a hydroxy group.
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperazin-1-yl)acetamide: This compound also has a similar structure but features a methoxy group at a different position.
Uniqueness
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid is unique due to the presence of two hydroxy groups, which can enhance its reactivity and binding interactions. The combination of the piperazine ring and the acetic acid moiety also provides a versatile scaffold for further modifications and applications.
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H22N2O5/c18-12(11-22-14-4-2-1-3-13(14)19)9-16-5-7-17(8-6-16)10-15(20)21/h1-4,12,18-19H,5-11H2,(H,20,21) |
InChI Key |
RULDXNPRJFLNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


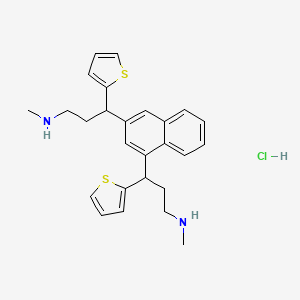

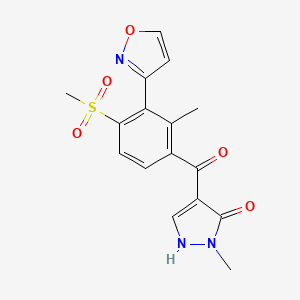

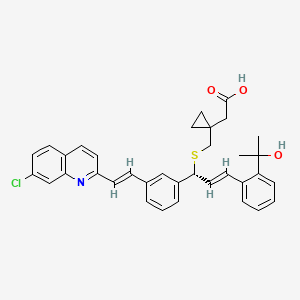
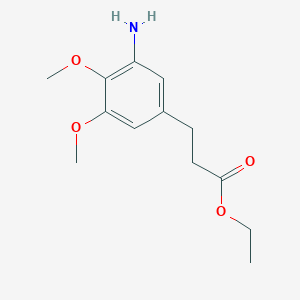

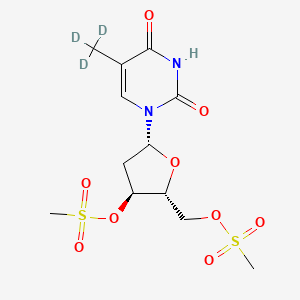

![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)
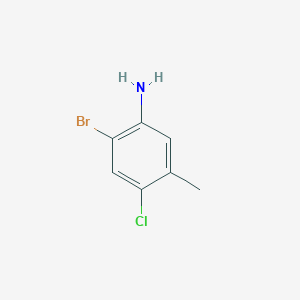
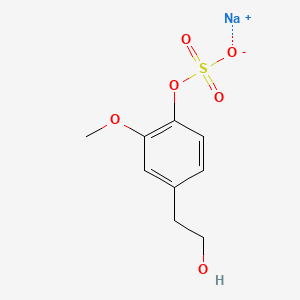
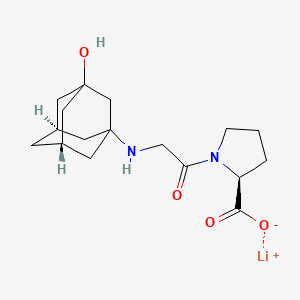
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
